molecular formula C23H21N5O3 B2545258 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903771-39-0

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2545258
CAS No.: 1903771-39-0
M. Wt: 415.453
InChI Key: LXRZVTDVVNMMCC-UHFFFAOYSA-N
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Description

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure

Scientific Research Applications

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its antibacterial activity . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mechanism of Action

    Target of Action

    Nalidixic acid primarily targets bacterial DNA gyrase , an enzyme involved in DNA replication, repair, and recombination.

    Mode of Action

    Nalidixic acid inhibits the DNA gyrase, preventing the supercoiling of DNA, which is a crucial step in DNA replication . This leads to inhibition of bacterial growth and replication.

    Biochemical Pathways

    By inhibiting DNA gyrase, Nalidixic acid disrupts DNA replication and transcription, leading to rapid cessation of bacterial cellular activities .

    Result of Action

    The ultimate effect of Nalidixic acid’s action is the inhibition of bacterial growth and replication, making it an effective antibacterial agent .

    Action Environment

    The efficacy and stability of Nalidixic acid, like many other drugs, can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific characteristics of the bacterial species it targets .

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This interaction disrupts the supercoiling of DNA, thereby inhibiting bacterial growth .

Cellular Effects

The compound 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce excessive DNA synthesis in bacterial cells, leading to cell death .

Molecular Mechanism

The molecular mechanism of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and damage to host tissues .

Metabolic Pathways

2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in various metabolic pathways. It interacts with enzymes such as DNA gyrase and topoisomerase IV, affecting metabolic flux and metabolite levels . These interactions disrupt normal cellular metabolism, leading to the accumulation of toxic metabolites and cell death .

Transport and Distribution

The transport and distribution of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one within cells and tissues involve various transporters and binding proteins. It is efficiently transported into bacterial cells, where it accumulates and exerts its antibacterial effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is primarily within the bacterial cytoplasm, where it targets DNA gyrase and topoisomerase IV . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps. One of the primary methods includes the reaction of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its specific structure, which provides distinct antibacterial properties and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZVTDVVNMMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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